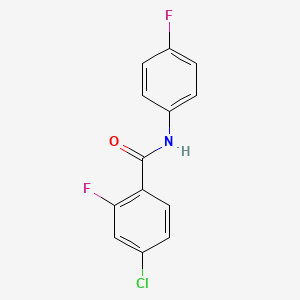
4-chloro-2-fluoro-N-(4-fluorophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-2-fluoro-N-(4-fluorophenyl)benzamide, also known as CFN-99554, is a chemical compound that has been studied for its potential use in scientific research. This compound is a member of the benzamide class of compounds, which have been found to have a variety of biological activities. CFN-99554 has been shown to have potential as a tool compound for studying the role of certain proteins in cellular processes.
Mecanismo De Acción
4-chloro-2-fluoro-N-(4-fluorophenyl)benzamide is believed to inhibit the activity of PARP14 by binding to a specific site on the protein. This binding prevents PARP14 from interacting with other proteins and carrying out its normal functions. By inhibiting PARP14 activity, 4-chloro-2-fluoro-N-(4-fluorophenyl)benzamide may have an impact on various cellular processes that are regulated by this protein.
Biochemical and Physiological Effects:
4-chloro-2-fluoro-N-(4-fluorophenyl)benzamide has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting PARP14 activity, this compound has been shown to have an impact on the expression of certain genes. Specifically, 4-chloro-2-fluoro-N-(4-fluorophenyl)benzamide has been shown to downregulate the expression of genes involved in inflammation and immune response. This suggests that 4-chloro-2-fluoro-N-(4-fluorophenyl)benzamide may have potential as a therapeutic agent for conditions characterized by excessive inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-chloro-2-fluoro-N-(4-fluorophenyl)benzamide in lab experiments is that it has been well-characterized in the literature. The synthesis of this compound has been described, and its mechanism of action has been studied in detail. Additionally, 4-chloro-2-fluoro-N-(4-fluorophenyl)benzamide has been shown to have a specific target (PARP14), which makes it a useful tool compound for studying the role of this protein in various cellular processes.
One limitation of using 4-chloro-2-fluoro-N-(4-fluorophenyl)benzamide in lab experiments is that it may have off-target effects. While this compound has been shown to inhibit PARP14 activity, it may also interact with other proteins and have unintended effects. Additionally, the effects of 4-chloro-2-fluoro-N-(4-fluorophenyl)benzamide may vary depending on the cell type or experimental conditions used.
Direcciones Futuras
There are several future directions for research involving 4-chloro-2-fluoro-N-(4-fluorophenyl)benzamide. One area of research could be to further investigate the impact of this compound on the expression of genes involved in inflammation and immune response. Additionally, it may be useful to study the effects of 4-chloro-2-fluoro-N-(4-fluorophenyl)benzamide in animal models of inflammation and immune-related conditions.
Another future direction for research could be to investigate the potential of 4-chloro-2-fluoro-N-(4-fluorophenyl)benzamide as a therapeutic agent. This compound has been shown to have potential as a tool compound for studying the role of PARP14 in cellular processes, but it may also have therapeutic potential for conditions characterized by excessive inflammation.
Overall, 4-chloro-2-fluoro-N-(4-fluorophenyl)benzamide is a promising compound for scientific research. Its well-characterized synthesis and mechanism of action make it a useful tool compound for studying the role of PARP14 in cellular processes. Additionally, its impact on gene expression suggests that it may have potential as a therapeutic agent for conditions characterized by excessive inflammation.
Métodos De Síntesis
The synthesis of 4-chloro-2-fluoro-N-(4-fluorophenyl)benzamide has been described in the literature. The compound can be prepared by reacting 4-chloro-2-fluoroaniline with 4-fluorobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting benzamide can be purified by column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
4-chloro-2-fluoro-N-(4-fluorophenyl)benzamide has been studied for its potential use in scientific research. One area of research where this compound has been investigated is in the study of the role of certain proteins in cellular processes. Specifically, 4-chloro-2-fluoro-N-(4-fluorophenyl)benzamide has been shown to inhibit the activity of a protein known as PARP14, which is involved in the regulation of gene expression. By inhibiting PARP14 activity, 4-chloro-2-fluoro-N-(4-fluorophenyl)benzamide may be useful in studying the role of this protein in various cellular processes.
Propiedades
IUPAC Name |
4-chloro-2-fluoro-N-(4-fluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF2NO/c14-8-1-6-11(12(16)7-8)13(18)17-10-4-2-9(15)3-5-10/h1-7H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZVRZOZZJWCHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-fluoro-N-(4-fluorophenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5140547.png)
![2-[benzyl(methylsulfonyl)amino]-N-(2-hydroxycyclohexyl)benzamide](/img/structure/B5140555.png)
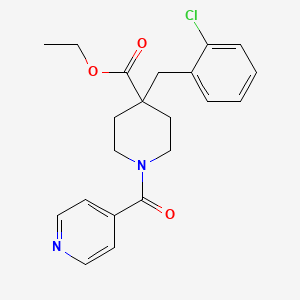

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-tert-butylbenzamide](/img/structure/B5140570.png)
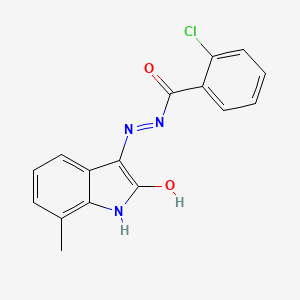
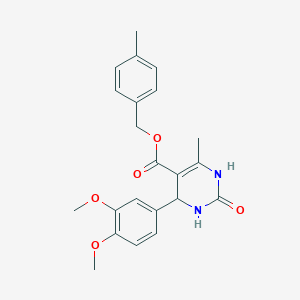
![3-(4-chlorophenyl)-5-methyl-7-(4-methyl-1-piperazinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5140589.png)
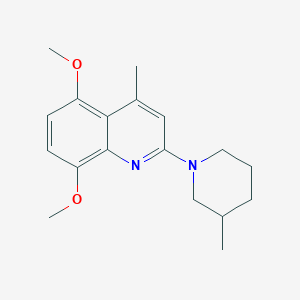
![4-(4-ethylphenyl)-2-[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]-1(2H)-phthalazinone](/img/structure/B5140609.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methoxybenzamide](/img/structure/B5140616.png)

![methyl 2-[(2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}benzoyl)amino]benzoate](/img/structure/B5140626.png)
![1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-methylpyridinium chloride](/img/structure/B5140634.png)